N-Desmethyl sorafenib

Overview

Description

N-Desmethyl sorafenib is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma and renal cell carcinoma. Sorafenib itself is known for its ability to inhibit tumor growth and angiogenesis by targeting multiple kinases involved in cell proliferation and angiogenesis. This compound retains some of the pharmacological activities of its parent compound and is an important subject of study in pharmacokinetics and drug metabolism.

Mechanism of Action

Target of Action

N-Desmethyl sorafenib, a derivative of sorafenib, is likely to share similar targets with its parent compound. Sorafenib primarily targets multiple tyrosine kinases involved in tumor growth and angiogenesis . These include the Raf–Ras pathway, vascular endothelial growth factor (VEGF) pathway, and FMS-like tyrosine kinase 3 (FLT3) . These pathways are frequently deregulated in cancer, making them ideal targets for intervention .

Mode of Action

As a multi-kinase inhibitor, this compound is expected to interact with its targets by binding to the kinase domains, thereby inhibiting their activity . This inhibition disrupts the normal cellular functions and pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Biochemical Pathways

The primary biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, the Raf–Ras pathway, when inhibited, can lead to a decrease in cell proliferation and survival . Similarly, inhibition of the VEGF pathway can reduce angiogenesis, thereby limiting the tumor’s blood supply and growth .

Pharmacokinetics

Sorafenib is orally administered and has been shown to have a maximum tolerated dose of 400 mg twice daily . It is expected that this compound would have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of sorafenib. This includes significant mesenchymal phenotype and stemness features in resistant cells . These cells might undergo cell fate transition in response to the drug, leading to changes in their state and potentially contributing to drug resistance .

Action Environment

The action of this compound, like that of sorafenib, can be influenced by various environmental factors. For instance, the tumor microenvironment can regulate cell stemness, mesenchymal state, and drug resistance through epigenetic regulations . Additionally, individual variability in plasma concentration of these drugs can lead to adverse effects or insufficient efficacy .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Sorafenib interacts with various enzymes and proteins in biochemical reactions. It is a multi-targeted tyrosine kinase inhibitor, which means it can inhibit multiple tyrosine kinases simultaneously . These kinases include the serine/threonine kinase Raf and receptor tyrosine kinases . The nature of these interactions is inhibitory, which can lead to the suppression of tumor cell proliferation and angiogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and angiogenesis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocellular carcinoma (HCC) cells, this compound can induce significant mesenchymal phenotype and stemness features .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the serine/threonine kinase Raf and receptor tyrosine kinases . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to the suppression of tumor cell proliferation and angiogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that sorafenib-resistant HCC cells exhibit significant mesenchymal phenotype and stemness features

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that doubling the experimental dose of Sorafenib and reducing the dose of Doxorubicin by 50% led to a much greater degree of tumor-growth inhibition . Specific dosage effects of this compound in animal models are yet to be fully investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) 3A4, which is primarily responsible for its metabolism . The main phase I metabolic pathways were identified as N-demethylation, piperazine ring oxidation with lactam formation, piperazine-N-4-oxidation, pyridine N-oxidation, benzylic hydroxylation and oxidative desamination .

Subcellular Localization

It is known that the parent compound, Sorafenib, targets multiple sites within the cell, including the serine/threonine kinase Raf and receptor tyrosine kinases . This suggests that this compound may also have a broad subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl sorafenib typically involves the demethylation of sorafenib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl sorafenib undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more polar metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-Desmethyl sorafenib has several scientific research applications:

Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.

Biology: It helps in understanding the metabolic pathways of sorafenib and its interactions with biological systems.

Medicine: It is studied for its potential therapeutic effects and as a biomarker for monitoring sorafenib therapy.

Industry: It is used in the development of analytical methods for drug testing and quality control.

Comparison with Similar Compounds

N-Desmethyl sorafenib is compared with other similar compounds such as:

Regorafenib: Another multikinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Cabozantinib: Targets similar kinases but has a broader spectrum of activity.

Selumetinib: A specific inhibitor of mitogen-activated protein kinase 1/2 with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific metabolic origin from sorafenib and its retained pharmacological activity, making it a valuable compound for studying the metabolism and therapeutic effects of sorafenib.

Biological Activity

N-Desmethyl sorafenib is a significant metabolite of sorafenib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and managing potential resistance mechanisms associated with sorafenib therapy.

Metabolism and Pharmacokinetics

This compound is formed through the metabolic process mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a pivotal role in the biotransformation of sorafenib into its various metabolites, including this compound, which may retain pharmacological activity similar to the parent compound. Studies have shown that CYP3A4 is the primary catalyst for producing this compound, along with other metabolites such as N-oxide and N-hydroxymethyl derivatives .

The pharmacokinetics of this compound indicate that it exhibits a half-life and bioavailability that may influence its therapeutic effects. Notably, research has demonstrated that the formation of this metabolite can be affected by genetic variations in CYP3A4 among different populations, potentially leading to variability in drug response and toxicity profiles .

This compound exhibits biological activities that contribute to its efficacy as an anticancer agent. Similar to its parent compound, it acts on multiple signaling pathways involved in tumor growth and angiogenesis:

- Inhibition of Kinase Activity : this compound inhibits key kinases such as Raf, VEGFR, and PDGFR, which are crucial for tumor cell proliferation and angiogenesis. This inhibition leads to reduced tumor growth and vascularization .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating various apoptotic pathways. For instance, it down-regulates Mcl-1, a protein that inhibits apoptosis, thereby promoting cell death in tumor cells .

- Impact on Tumor Microenvironment : By inhibiting angiogenesis, this compound disrupts the tumor microenvironment, limiting nutrient supply to cancer cells and enhancing the efficacy of concurrent therapies .

Case Studies and Clinical Findings

Several clinical studies have highlighted the importance of understanding the role of this compound in cancer treatment:

- Efficacy in Advanced HCC : In a Phase II trial involving patients with advanced HCC who had progressed on sorafenib therapy, it was noted that patients who continued to receive treatment with regorafenib (a related compound) showed improved overall survival rates. This suggests that metabolites like this compound may play a role in maintaining therapeutic efficacy even after primary treatment failure .

- Pharmacogenomics : Variability in the metabolic conversion of sorafenib to its active metabolites, including this compound, has been linked to genetic polymorphisms in CYP3A4. This variability can influence individual responses to treatment and necessitates personalized dosing strategies to optimize therapeutic outcomes .

Data Summary Table

| Parameter | This compound | Sorafenib |

|---|---|---|

| Metabolizing Enzyme | CYP3A4 | CYP3A4 |

| Half-Life | Variable (dependent on metabolism) | Approximately 25 hours |

| Main Mechanism of Action | Inhibition of Raf/VEGFR/PDGFR | Inhibition of Raf/VEGFR/PDGFR |

| Induces Apoptosis | Yes | Yes |

| Clinical Use | Limited data; potential adjunct | Approved for HCC and RCC |

| Resistance Mechanism | Possible due to metabolic pathways | Acquired resistance common |

Properties

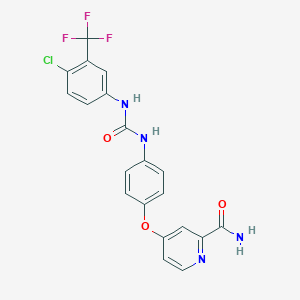

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117356 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284461-74-1 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-439007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-439007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.